Home > Products > Screening Compounds P107623 > 4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide - 533869-19-1

4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Catalog Number: EVT-2943825
CAS Number: 533869-19-1
Molecular Formula: C20H21ClN4O4S
Molecular Weight: 448.92
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c)

Compound Description: This compound was synthesized as part of a series of oxadiazole analogues and investigated for its antimicrobial and anticancer activities []. It displayed notable anticancer activity against HOP-92 cells (non-small cell lung cancer) with a growth inhibition of 34.14% at a concentration of 10 µM. []

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5f)

Compound Description: Another compound from the series of oxadiazole analogues, this derivative also exhibited anticancer activity []. Notably, it showed growth inhibition against HOP-92 cells (non-small cell lung cancer) at 10 µM concentration, with a percentage inhibition of 35.29%. [] Furthermore, it demonstrated significant antifungal activity with a minimum inhibitory concentration (MIC) of 4 µg/mL. []

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5g)

Compound Description: This oxadiazole derivative, part of a broader investigation into the synthesis and biological evaluation of new analogues, demonstrated antiproliferative activity []. It showed notable anticancer effects against HOP-92 cells (non-small cell lung cancer) with a growth inhibition of 31.59% at 10 µM concentration. []

N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5b)

Compound Description: This compound, belonging to the same series of oxadiazole analogues, was evaluated for its antimicrobial activity []. It exhibited strong antibacterial activity, demonstrating a minimum inhibitory concentration (MIC) of 4-8 µg/mL. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide (36)

Compound Description: Developed as a novel inhibitor of calcium release-activated calcium (CRAC) channels, this compound demonstrated potent and selective activity []. It displayed a remarkable pharmacokinetic profile and performed well in in vivo rheumatoid arthritis (RA) models, prompting its selection as a clinical candidate for treating inflammatory diseases []. It exhibited a good safety profile in Phase 1 clinical trials with healthy volunteers. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: This compound was structurally characterized by X-ray crystallography, revealing key features such as the dihedral angles between the aromatic rings and the oxadiazole ring []. Crystal packing analysis showed the presence of N-H...O and N-H...S hydrogen bonds linking the molecules. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: This compound was studied using X-ray crystallography to determine its detailed molecular structure, revealing the angles between the oxadiazole ring and the phenyl and chlorobenzene rings []. The crystal packing analysis showed the molecules linked by N-H...O hydrogen bonds, forming chains that propagate along a specific crystallographic direction. []

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: This compound was investigated for its thermodynamically stable crystalline modifications []. This study focused on developing stable formulations of the compound, specifically in suspension form, which highlights its pharmaceutical relevance.

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Compound Description: This compound, featuring both thiazole and oxadiazole rings, was synthesized and evaluated for its antibacterial properties []. It demonstrated significant antibacterial activities, prompting further investigation into its structure-activity relationship (SAR) and potential as a lead compound for developing new antibacterial agents []. Computational studies, including QSAR and molecular docking, were also performed to understand its mode of interaction with bacterial targets. []

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides

Compound Description: This series of fourteen novel compounds, featuring a 1,3,4-oxadiazol-2-yl moiety linked to a 3,6-dihydropyridin-1(2H)-yl group, were synthesized and evaluated for their anti-inflammatory and anticancer activities [, ].

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl)benzamide

Compound Description: The crystal structure of this compound was elucidated, revealing details about its molecular geometry and intermolecular interactions []. The analysis highlighted the dihedral angle between the benzamide group and the oxadiazole ring, as well as the hydrogen bonding patterns in the crystal lattice. []

4-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i)

Compound Description: This compound, featuring both 1,2,4-oxadiazole and 1,3,4-thiadiazole rings, was investigated for its nematocidal activity against Bursaphelenchus xylophilus []. It exhibited good nematocidal activity, significantly inhibiting nematode movement and causing physiological disruptions. []

N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p)

Compound Description: This compound, similar to compound 4i, incorporates both 1,2,4-oxadiazole and 1,3,4-thiadiazole rings. It also demonstrated promising nematocidal activity against Bursaphelenchus xylophilus, comparable to that of commercial nematicides []. It effectively inhibited nematode movement and caused detrimental physiological effects. []

6-Butyl-3,5,7-trimethyl-1-[[4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-5-thioxo-1,3,4-oxadiazol-2-yl]methoxy]pyrrolo[3,4-d]pyridazin-4-one (10b)

Compound Description: This compound, possessing a complex structure with a pyrrolo[3,4-d]pyridazinone core linked to a 1,3,4-oxadiazole ring, was investigated for its anti-inflammatory activity []. It showed promising results in a carrageenan-induced paw edema model in rats, suggesting potential as an anti-inflammatory agent with reduced gastrointestinal toxicity compared to traditional NSAIDs [].

6-Butyl-1-[[4-[[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]methyl]-2-thioxo-1,3,4-oxadiazol-5-yl]methoxy]-3,5,7-trimethyl-pyrrolo[3,4-d]pyridazin-4-one (13b)

Compound Description: Similar to compound 10b, this compound features a pyrrolo[3,4-d]pyridazinone core connected to a 1,3,4-oxadiazole ring. It also demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats []. It exhibited a favorable safety profile with no apparent gastrointestinal or renal toxicity, suggesting potential as a new anti-inflammatory drug. []

5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)thione (10)

Compound Description: This compound, with a 1,3,4-oxadiazole ring linked to a nitroimidazole group, was synthesized as a key intermediate for developing new antimicrobial agents []. It served as a precursor for subsequent modifications, highlighting its versatility in synthetic chemistry.

N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles (13)

Compound Description: This series of compounds, featuring a 1,3,4-thiadiazole ring connected to a nitroimidazole group, were synthesized and evaluated for their antimicrobial activities [].

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methoxyaniline (4g)

Compound Description: This oxadiazole derivative was designed based on known tubulin polymerization inhibitors and evaluated for its anticancer activity []. It exhibited significant anticancer activity against multiple cancer cell lines, demonstrating a broad range of activity and potential as a lead compound for further drug development. []

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

Compound Description: This complex compound, incorporating both a 1,3,4-oxadiazole and a pyrazolone ring, was synthesized and characterized as part of a study exploring new 1,3,4-oxadiazole-containing pyrazolones and 2-azetidinones for their potential antimicrobial activity [].

1-Ethyl-7-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one (O1)

Compound Description: This compound, featuring a 1,3,4-oxadiazole ring linked to a naphthyridinone core, was synthesized from nalidixic acid and evaluated for its biological activities []. It was prepared through a multi-step process involving the formation of a hydrazone intermediate.

3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one (O2)

Compound Description: Synthesized from nalidixic acid, this compound, similar to O1, incorporates a 1,3,4-oxadiazole ring attached to a naphthyridinone core []. It was prepared through a multi-step process that involved the formation of a hydrazone intermediate.

1-Ethyl-3-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methyl-1,8-naphthyridin-4(1H)-one (O3)

Compound Description: This compound, synthesized from nalidixic acid, features a 1,3,4-oxadiazole ring attached to a naphthyridinone core []. It was prepared through a multi-step process involving the formation of a hydrazone intermediate.

1-Ethyl-3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methyl-1,8-naphthyridin-4(1H)-one (O4)

Compound Description: This compound, also synthesized from nalidixic acid, features a 1,3,4-oxadiazole ring connected to a naphthyridinone core []. It was prepared through a multi-step process involving the formation of a hydrazone intermediate.

N-(4-(5-(1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide (O5)

Compound Description: Synthesized from nalidixic acid, this compound features a 1,3,4-oxadiazole ring attached to a naphthyridinone core []. It was prepared through a multi-step process involving the formation of a hydrazone intermediate.

3-(5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one (O6)

Compound Description: This compound, featuring a 1,3,4-oxadiazole ring linked to a naphthyridinone core, was synthesized from nalidixic acid and studied for its biological activities [].

1-Ethyl-3-(5-(3-methoxy-4-phenoxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methyl-1,8-naphthyridin-4(1H)-one (O7)

Compound Description: Synthesized from nalidixic acid, this compound features a 1,3,4-oxadiazole ring linked to a naphthyridinone core []. It was prepared through a multi-step process involving the formation of a hydrazone intermediate.

3-(5-(benzo[d][1,3]dioxol-6-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one (O8)

Compound Description: This compound, synthesized from nalidixic acid, incorporates a 1,3,4-oxadiazole ring attached to a naphthyridinone core []. It was prepared through a multi-step process that involved the formation of a hydrazone intermediate.

1-Ethyl-7-methyl-3-(5-p-tolyl-1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one (O9)

Compound Description: This compound, featuring a 1,3,4-oxadiazole ring linked to a naphthyridinone core, was synthesized from nalidixic acid and studied for its biological activities []. It was prepared through a multi-step process involving the formation of a hydrazone intermediate.

1-Ethyl-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methyl-1,8-naphthyridin-4(1H)-one (O10)

Compound Description: Synthesized from nalidixic acid, this compound features a 1,3,4-oxadiazole ring linked to a naphthyridinone core []. It was prepared through a multi-step process involving the formation of a hydrazone intermediate.

[Ir(ppy)2(PhOXD)] (1)

Compound Description: This is an iridium(III) complex containing 2-phenylpyridine (ppy) and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide (PhOXD) ligands []. This complex was designed and synthesized for use in organic light-emitting diodes (OLEDs), exhibiting green emission with a photoluminescence quantum yield of 0.42 in a doped PMMA film. []

[Ir(ppy)2(POXD)] (2)

Compound Description: Another iridium(III) complex, this compound contains 2-phenylpyridine (ppy) and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide (POXD) ligands []. It was synthesized for use in OLEDs and displayed green emission with a photoluminescence quantum yield of 0.52 in a doped PMMA film. [] OLED devices based on this complex demonstrated high efficiency and low efficiency roll-off. []

3-[4-(4-chlorophenyl)-4-hydroxypiperidin-l-yl]methyl-1H-indole (L741,626)

Compound Description: This compound is a selective D2 and D3 receptor antagonist that was used to investigate the signaling pathways involved in dopamine-mediated phosphorylation of Akt and GSK-3β [, ]. It effectively blocked the effects of dopamine on these kinases, suggesting the involvement of D2 and D3 receptors in these signaling cascades. [, ]

(3aR,9bS)-N[4-(8-cyano-1,3a,4,9b-tetrahydro-3H-benzopyrano[3,4-c]pyrrole-2-yl)-butyl] (4-phenyl)benzamide (S33084)

Compound Description: This compound is a potent, selective, and competitive dopamine D3 receptor antagonist, highlighting its potential for investigating the role of D3 receptors in various physiological processes and disease states [, ]. It effectively blocked the effects of the D3 receptor agonist PD128,907 in both neurochemical and electrophysiological experiments, demonstrating its ability to modulate dopaminergic signaling [].

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12) (1)

Compound Description: This compound, a benzamide derivative with a 4-chlorophenylpiperazine moiety, was initially reported as a potent and selective dopamine D4 receptor ligand []. It was modified to explore structural features that could enhance its affinity for the dopamine D3 receptor, leading to the identification of several high-affinity D3 ligands. []

Overview

4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound with potential applications in pharmaceuticals. This compound features a sulfamoyl group, which is known for its antibacterial properties, and an oxadiazole moiety that may contribute to its biological activity. The presence of a chlorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.

Source

The compound can be synthesized through various chemical reactions involving readily available precursors. Research literature and chemical databases provide insights into its synthesis and applications, although specific references to this exact compound may be limited.

Classification

This compound is classified as a sulfonamide derivative due to the presence of the sulfamoyl group. It also contains an oxadiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves several key steps:

  1. Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
  2. Sulfamoylation: The introduction of the butyl(methyl)sulfamoyl group can be performed using sulfamoyl chloride or similar reagents in the presence of a base.
  3. Benzamide Formation: The final step involves coupling the oxadiazole derivative with an appropriate amine to form the benzamide linkage.

Technical Details

The synthesis may require specific conditions such as controlled temperature, reaction time, and the use of solvents like dimethylformamide or dichloromethane. Purification steps, such as recrystallization or chromatography, are essential to isolate the desired product from by-products.

Molecular Structure Analysis

Structure

The molecular structure of 4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can be depicted as follows:

  • Molecular Formula: C_{15}H_{17}ClN_{4}O_{2}S
  • Molecular Weight: Approximately 348.84 g/mol

Data

The compound features:

  • A butyl chain attached to a methyl group within the sulfamoyl moiety.
  • An oxadiazole ring that is substituted with a chlorophenyl group.
  • A benzamide structure that links these functional groups.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for sulfonamides and oxadiazoles:

  1. Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions under basic conditions.
  2. Hydrolysis: The benzamide bond may be hydrolyzed under acidic or basic conditions, releasing the corresponding acid and amine.
  3. Reduction Reactions: The oxadiazole moiety may be reduced to yield different derivatives with altered biological activity.

Technical Details

Reactions should be carried out under controlled conditions to avoid degradation of sensitive functional groups. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography are useful for monitoring reaction progress.

Mechanism of Action

Process

The mechanism of action for 4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide likely involves:

  1. Inhibition of Bacterial Enzymes: The sulfamoyl group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  2. Oxidative Stress Induction: The oxadiazole component could induce oxidative stress in target cells, leading to apoptosis or cell cycle arrest.

Data

Studies suggest that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains, indicating potential therapeutic uses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Melting Point: Specific melting point data would need to be determined experimentally but is expected to fall within typical ranges for similar compounds.
Applications

Scientific Uses

4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has potential applications in:

  1. Antimicrobial Agents: Due to its sulfonamide component, it may serve as an effective antibacterial agent.
  2. Pharmaceutical Research: Investigated for its potential role in developing new drugs targeting bacterial infections or cancer therapies.
  3. Biochemical Studies: Useful in studies related to enzyme inhibition and metabolic pathways involving folate synthesis.

This compound represents a promising candidate for further research and development in medicinal chemistry and pharmacology.

Properties

CAS Number

533869-19-1

Product Name

4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Molecular Formula

C20H21ClN4O4S

Molecular Weight

448.92

InChI

InChI=1S/C20H21ClN4O4S/c1-3-4-13-25(2)30(27,28)15-11-9-14(10-12-15)18(26)22-20-24-23-19(29-20)16-7-5-6-8-17(16)21/h5-12H,3-4,13H2,1-2H3,(H,22,24,26)

InChI Key

KVHQXKOQPVFTTQ-UHFFFAOYSA-N

SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.